molecular formula C13H12ClNO B1657554 4-[(3-Chlorophenyl)methoxy]aniline CAS No. 57181-88-1

4-[(3-Chlorophenyl)methoxy]aniline

Cat. No.: B1657554
CAS No.: 57181-88-1
M. Wt: 233.69 g/mol
InChI Key: SSJSHCMGUKSNKE-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methoxy]aniline (IUPAC name: 3-chloro-4-[(3-chlorophenyl)methoxy]aniline) is a substituted aniline derivative featuring a 3-chlorobenzyloxy group at the para position of the aniline ring. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of 268.14 g/mol . The compound’s structure comprises two aromatic rings: the aniline moiety and a 3-chlorophenyl group connected via a methoxy bridge. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Synthetic routes for related compounds involve reductive amination (e.g., NaBH₄/I₂ in methanol) or Suzuki-Miyaura cross-coupling reactions using palladium catalysts .

Properties

CAS No.

57181-88-1

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]aniline

InChI

InChI=1S/C13H12ClNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2

InChI Key

SSJSHCMGUKSNKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes References
4-[(3-Chlorophenyl)methoxy]aniline C₁₃H₁₁Cl₂NO -NH₂ at C4; -OCH₂(3-Cl-C₆H₄) at C3 268.14 Pharmaceutical intermediates
3-Chloro-4-[(3-fluorophenyl)methoxy]aniline C₁₃H₁₁ClFNO -NH₂ at C4; -OCH₂(3-F-C₆H₄) at C3 251.69 Antiproliferative agents
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN -NH₂ at C4; -C₆H₄(3-Cl) at C1 203.67 Ligand in catalysis
4-(3-Methoxyphenoxy)aniline C₁₃H₁₃NO₂ -NH₂ at C4; -O-C₆H₃(3-OCH₃) at C1 229.27 Polymer precursors
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline C₁₆H₁₈ClNO₂ -NH-CH₂CH₂-O-C₆H₄(4-CH₃) at C3; -OCH₃ at C4 291.77 Bioactive molecule development

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of chlorine (electron-withdrawing) at the benzyloxy group (e.g., this compound) enhances electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) substituents in analogs like 4-(3-methoxyphenoxy)aniline .
  • Fluorine Substitution : Replacing chlorine with fluorine (as in 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline) reduces molecular weight and alters metabolic stability, which is critical in drug design .
  • Extended Alkyl Chains: Adding ethyl or methylene spacers (e.g., in 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline) increases hydrophobicity and may improve blood-brain barrier penetration .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : In analogs like 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline , intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature critical for predicting solubility and melting points .
  • Conformational Flexibility : The dihedral angle between aromatic rings in this compound derivatives influences binding affinity in enzyme inhibition. For example, a 45.54° angle in one conformer of 4-Chloro-N-[(3,4-dimethoxyphenyl)methylidene]aniline disrupts planar stacking interactions .

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